2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride

Overview

Description

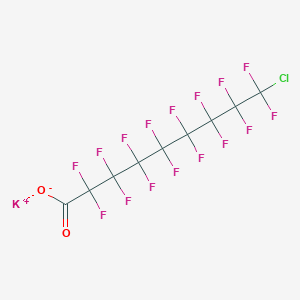

2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride is a compound that is related to 4-Bromo-2-fluorobenzoic acid and 2-Amino-5-fluorobenzoic acid . It is a halogen substituted benzoic acid and can be used as a biochemical reagent or organic compound for life science related research .

Synthesis Analysis

The synthesis of this compound involves several steps . It is synthesized from 2-fluoro-4-nitrotoluene . The concentrated residue of Enzalutamide is purified by SiO2 column chromatography using dichloromethane and acetone as mobile phase solvents to yield colorless crystals of Enzalutamide .Molecular Structure Analysis

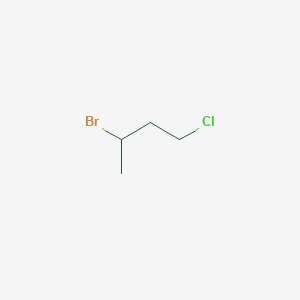

The molecular formula of this compound is C7H6BrClFNO2 . The structure of the compound includes a benzene ring with bromine, fluorine, and an amino group attached to it .Chemical Reactions Analysis

The compound 4-Bromo-2-fluorobenzoic acid, which is related to this compound, may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Amination of 2-bromo-4-fluorobenzoic acid with aniline is reported to yield N-phenyl-4-fluoro-anthranilic acid .Physical And Chemical Properties Analysis

The compound is a white to yellow solid . The molecular weight of the compound is 270.49 . The compound 2-amino-5-bromo-4-fluorobenzoic acid, which is related to this compound, has a boiling point of 343.6°C at 760 mmHg and a melting point of 215-217ºC .Mechanism of Action

Target of Action

It is known to be a versatile compound used as a starting material or intermediate in the synthesis of pharmaceuticals .

Mode of Action

It’s known that benzylic halides typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s used in the synthesis of pharmaceuticals, which suggests it may play a role in various biochemical reactions .

Result of Action

As an intermediate in pharmaceutical synthesis, its effects would largely depend on the final compound it contributes to .

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride is its high purity and stability. This makes it an ideal building block for the synthesis of various organic compounds. However, it is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride in scientific research. One direction is the development of new materials using this compound as a building block. Another direction is the study of its mechanism of action and its potential use as a catalyst in various chemical reactions. Additionally, the synthesis of new pharmaceuticals and agrochemicals using this compound as a starting material is another potential direction for future research.

Conclusion:

In conclusion, this compound is an important building block for the synthesis of various organic compounds. Its high purity and stability make it an ideal choice for scientific research. Although there is limited information available on its biochemical and physiological effects, it is not known to have any toxic effects on humans or animals. There are several future directions for the use of this compound in scientific research, including the development of new materials, the study of its mechanism of action, and the synthesis of new pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the development of new materials and in the study of various chemical reactions.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . If swallowed, wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention .

properties

IUPAC Name |

2-amino-4-bromo-5-fluorobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2.ClH/c8-4-2-6(10)3(7(11)12)1-5(4)9;/h1-2H,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIWZFIPIBVNIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3238553.png)

![Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]-](/img/structure/B3238559.png)

![8-((2,6-Difluorobenzyl)oxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3238561.png)

![Ethanone, 2,2,2-trifluoro-1-[3-hydroxy-3-(2-piperidinyl)-1-azetidinyl]-](/img/structure/B3238567.png)

![(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][[trisisopropylsilyl]oxy]methyl]pyrrolidine](/img/structure/B3238587.png)